molecular formula C19H19BrFN B12619234 1-(5-Bromopentyl)-2-(4-fluorophenyl)-1H-indole CAS No. 917947-58-1

1-(5-Bromopentyl)-2-(4-fluorophenyl)-1H-indole

Cat. No.: B12619234
CAS No.: 917947-58-1
M. Wt: 360.3 g/mol
InChI Key: DNSSJTUVAACYFW-UHFFFAOYSA-N
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Description

1-(5-Bromopentyl)-2-(4-fluorophenyl)-1H-indole is a synthetic organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopentyl)-2-(4-fluorophenyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 1-bromo-5-chloropentane.

    Formation of Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other suitable methods.

    Substitution Reactions: The 5-bromopentyl group is introduced through a substitution reaction, where 1-bromo-5-chloropentane reacts with the indole core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopentyl)-2-(4-fluorophenyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopentyl)-2-(4-fluorophenyl)-1H-indole involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopentyl)-2-phenyl-1H-indole: Similar structure but lacks the fluorine atom.

    1-(5-Chloropentyl)-2-(4-fluorophenyl)-1H-indole: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

1-(5-Bromopentyl)-2-(4-fluorophenyl)-1H-indole is unique due to the presence of both the bromopentyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

917947-58-1

Molecular Formula

C19H19BrFN

Molecular Weight

360.3 g/mol

IUPAC Name

1-(5-bromopentyl)-2-(4-fluorophenyl)indole

InChI

InChI=1S/C19H19BrFN/c20-12-4-1-5-13-22-18-7-3-2-6-16(18)14-19(22)15-8-10-17(21)11-9-15/h2-3,6-11,14H,1,4-5,12-13H2

InChI Key

DNSSJTUVAACYFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CCCCCBr)C3=CC=C(C=C3)F

Origin of Product

United States

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